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molecular formula C8H8BrN5 B8539445 6-(Bromomethyl)-2,4-diaminopyrido [2,3-d]pyrimidine

6-(Bromomethyl)-2,4-diaminopyrido [2,3-d]pyrimidine

Cat. No. B8539445
M. Wt: 254.09 g/mol
InChI Key: WLZAUEKENSYNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05536724

Procedure details

The intermediate III-2 was prepared from 2,4-diaminopyrido [2,3-d]pyrimidine-6-methanol (III-1) by the procedure described in J. Med. Chem., 35:332 (1992). This particular preparation analyzed for a 1.75 HBr° 0.25 CH3COOH salt (formula wt. 406.7). The material was suitable for conversions to compound 33.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound 33
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[C:4]([NH2:14])[C:5]2[CH:11]=[C:10]([CH2:12]O)[CH:9]=[N:8][C:6]=2[N:7]=1.[BrH:15]>CC(O)=O>[Br:15][CH2:12][C:10]1[CH:9]=[N:8][C:6]2[N:7]=[C:2]([NH2:1])[N:3]=[C:4]([NH2:14])[C:5]=2[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1N=C(C2=C(N1)N=CC(=C2)CO)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
compound 33
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This particular preparation

Outcomes

Product
Name
Type
Smiles
BrCC1=CC2=C(N=C(N=C2N)N)N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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